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For Researchers, Scientists, and Drug Development Professionals

Introduction
[Des-Tyr1]-Met-Enkephalin, with the amino acid sequence Gly-Gly-Phe-Met, is a tetrapeptide

analog of the endogenous opioid pentapeptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). The

absence of the N-terminal tyrosine residue significantly alters its binding affinity and

pharmacological activity at opioid receptors, making it a valuable tool in neuropharmacology

research and drug development.[1][2] It is utilized in studies to understand the structural

requirements for opioid receptor interaction and to investigate the physiological roles of

enkephalins beyond classical opioid agonism.[1][2] This document provides detailed protocols

for the chemical synthesis of [Des-Tyr1]-Met-Enkephalin using both solid-phase and solution-

phase methodologies, along with information on its purification and characterization.

Synthesis Methodologies
The synthesis of [Des-Tyr1]-Met-Enkephalin can be efficiently achieved through two primary

methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

(SPPS).

Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for

routine peptide synthesis.[3] The peptide chain is assembled stepwise while one end is

covalently attached to an insoluble polymeric support (resin). This approach simplifies the

purification process as excess reagents and by-products are removed by simple filtration and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1671300?utm_src=pdf-interest
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://dornsife.usc.edu/news/stories/how-does-narcan-work/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://dornsife.usc.edu/news/stories/how-does-narcan-work/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


washing.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used

orthogonal protection scheme in SPPS.[3]

Solution-Phase Peptide Synthesis (SPPS): This classical method involves the coupling of

amino acids or peptide fragments in a homogenous solution. While it can be more labor-

intensive due to the need for purification of intermediates at each step, it is highly adaptable

for large-scale synthesis and for peptides that may be difficult to assemble on a solid

support.[4]

Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and

purification of [Des-Tyr1]-Met-Enkephalin using the protocols detailed below. Please note that

actual yields and purities may vary depending on the specific reagents, equipment, and

techniques used.

Parameter
Solid-Phase Peptide
Synthesis (SPPS)

Solution-Phase Peptide
Synthesis (SPPS)

Crude Peptide Yield 70-90% 60-80%

Purity after Cleavage 60-80% (by HPLC) 50-70% (by HPLC)

Final Yield after Purification 30-50% 25-45%

Final Purity >98% (by HPLC) >98% (by HPLC)

Expected Molecular Weight 410.5 g/mol 410.5 g/mol

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Des-Tyr1]-Met-
Enkephalin (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the tetrapeptide Gly-Gly-Phe-Met on a Rink

Amide resin, which will yield the C-terminally amidated peptide. For the synthesis of the free

acid, a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Met-OH would be used.

Materials:
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Rink Amide resin (0.5-1.0 mmol/g loading)

Fmoc-Met-OH

Fmoc-Phe-OH

Fmoc-Gly-OH

Fmoc-Gly-Gly-OH (optional, can be used to improve efficiency for the Gly-Gly sequence)

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure® or Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Piperidine

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water, deionized

Diethyl ether, cold

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

First Amino Acid Coupling (Fmoc-Met-OH):

In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.)

in DMF.
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Drain the DMF from the swollen resin.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

Wash the resin with DMF (5x).

Second Amino Acid Coupling (Fmoc-Phe-OH):

Repeat the coupling step as in step 2 using Fmoc-Phe-OH.

Subsequent Amino Acid Couplings (Fmoc-Gly-OH and Fmoc-Gly-OH or Fmoc-Gly-Gly-OH):

Repeat the deprotection (step 3) and coupling (step 2) cycles for the remaining amino

acids in the sequence (Phe, Gly, Gly). Using Fmoc-Gly-Gly-OH for the last coupling step

can be more efficient.[5]

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as

described in step 3.

Cleavage and Deprotection:

Wash the peptide-resin with DCM (3x) and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive.

Handle in a fume hood with appropriate personal protective equipment.

Add the cleavage cocktail to the resin and agitate for 2-3 hours. To prevent oxidation of the

methionine residue, the addition of scavengers like ammonium iodide can be considered.

[6][7]
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Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Solution-Phase Peptide Synthesis (SPPS) of [Des-Tyr1]-
Met-Enkephalin
This protocol utilizes a fragment condensation approach, synthesizing two dipeptide fragments

(Gly-Gly and Phe-Met) which are then coupled. Boc (tert-butyloxycarbonyl) and benzyl (Bzl)

protecting groups are used.

Materials:

Boc-Gly-OH

Gly-OBzl·TosOH

Boc-Phe-OH

H-Met-OBzl·HCl

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Hydroxybenzotriazole (HOBt)

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

10% Palladium on carbon (Pd/C)

Hydrogen gas (H₂)
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Methanol (MeOH)

Saturated sodium bicarbonate solution

Brine

Protocol:

Synthesis of Boc-Gly-Gly-OBzl:

Dissolve Boc-Gly-OH (1 eq.), Gly-OBzl·TosOH (1 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1

eq.) in DCM.

Cool the solution to 0°C and add NMM (1 eq.).

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

obtain the protected dipeptide.

Synthesis of Boc-Phe-Met-OBzl:

Follow the same procedure as in step 1, using Boc-Phe-OH and H-Met-OBzl·HCl.

Deprotection of Boc-Gly-Gly-OBzl:

Dissolve Boc-Gly-Gly-OBzl in a solution of 50% TFA in DCM.

Stir for 1 hour at room temperature.

Evaporate the solvent to obtain H-Gly-Gly-OBzl·TFA.

Fragment Condensation:

Couple Boc-Phe-Met-OBzl (1 eq.) with H-Gly-Gly-OBzl·TFA (1 eq.) using EDC·HCl, HOBt,

and NMM as described in step 1.
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Purify the resulting protected tetrapeptide, Boc-Gly-Gly-Phe-Met-OBzl, by column

chromatography if necessary.

Final Deprotection:

Dissolve the protected tetrapeptide in methanol.

Add 10% Pd/C catalyst.

Hydrogenate the mixture under H₂ atmosphere (balloon or Parr shaker) until the reaction

is complete (monitored by TLC or LC-MS).

Filter off the catalyst and evaporate the solvent to yield the crude [Des-Tyr1]-Met-
Enkephalin.

Purification and Characterization
Purification by Preparative RP-HPLC:

Column: C18 preparative column.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) is typically used.

The exact gradient should be optimized using analytical HPLC first.

Detection: UV at 220 nm and 280 nm.

Procedure:

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Inject the solution onto the preparative HPLC column.

Collect fractions corresponding to the main peptide peak.

Analyze the purity of the collected fractions by analytical HPLC.
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Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization:

Analytical RP-HPLC: To confirm the purity of the final product. A purity of >98% is generally

desired for biological assays.

Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide

(Expected [M+H]⁺ ≈ 411.5).

Signaling Pathway and Experimental Workflows
Met-Enkephalin Signaling Pathway
Met-Enkephalin and its analogs, including [Des-Tyr1]-Met-Enkephalin (though with much

lower affinity), exert their effects by binding to opioid receptors, which are G-protein coupled

receptors (GPCRs).[8][9] The primary receptors for enkephalins are the mu (µ) and delta (δ)

opioid receptors.[8][9] Upon binding, the receptor undergoes a conformational change, leading

to the activation of intracellular signaling cascades.
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Start with Resin

1. Resin Swelling
(DMF)

2. Amino Acid Coupling
(Fmoc-AA-OH, DIC, Oxyma)

3. Wash
(DMF, DCM)

4. Fmoc Deprotection
(20% Piperidine/DMF)

5. Wash
(DMF)

Repeat for each
Amino Acid

Next Amino Acid

6. Cleavage from Resin
& Side-chain Deprotection

(TFA Cocktail)

Final Amino Acid

7. Precipitation
(Cold Diethyl Ether)

8. Purification
(RP-HPLC)
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Fragment 1 Synthesis

Fragment 2 Synthesis

Boc-Gly-OH

1. Coupling
(EDC, HOBt)

H-Gly-OBzl

Boc-Gly-Gly-OBzl

2. Boc Deprotection
(TFA)

H-Gly-Gly-OBzl

3. Fragment Condensation
(EDC, HOBt)

Boc-Phe-OH

1. Coupling
(EDC, HOBt)

H-Met-OBzl

Boc-Phe-Met-OBzl

Boc-Gly-Gly-Phe-Met-OBzl

4. Final Deprotection
(H2, Pd/C)

5. Purification
(RP-HPLC)

Purified Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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